The compound is classified under the category of esters, specifically as a methyl ester of a substituted propanoic acid. It is registered under the CAS number 205985-98-4 and can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed chemical data and synthesis methods for research purposes .
The synthesis of methyl 3-(2-chlorophenyl)-2-oxopropanoate typically involves several steps, often starting from readily available precursors. A common method includes the reaction of methyl acetoacetate with 2-chlorobenzaldehyde under acidic or basic conditions, facilitating the formation of the desired product through a condensation reaction.
The molecular structure of methyl 3-(2-chlorophenyl)-2-oxopropanoate can be represented by its canonical SMILES notation: COC(=O)CC(=O)C1=CC=CC=C1Cl
. The structure features:
Methyl 3-(2-chlorophenyl)-2-oxopropanoate can participate in various chemical reactions:
The mechanism by which methyl 3-(2-chlorophenyl)-2-oxopropanoate exerts its effects involves:
The presence of the chlorophenyl group enhances electrophilicity, making it more reactive towards nucleophiles compared to non-halogenated analogs.
Methyl 3-(2-chlorophenyl)-2-oxopropanoate has several scientific uses:
This compound's unique structure and reactivity make it a valuable target for further research in synthetic organic chemistry and medicinal applications.
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: